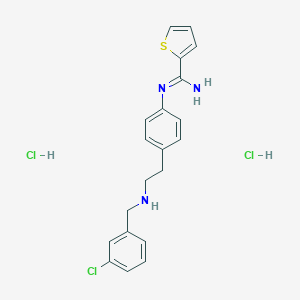

ARL 17477

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXBYIKSUDXMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ARL 17477: A Dual-Mechanism Inhibitor Targeting Neuronal Nitric Oxide Synthase and the Autophagy-Lysosomal Pathway

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of ARL 17477, a selective neuronal nitric oxide synthase (nNOS) inhibitor with a recently discovered secondary mode of action involving the autophagy-lysosomal pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Mechanism of Action: Selective nNOS Inhibition

This compound is a potent and selective competitive inhibitor of neuronal nitric oxide synthase (nNOS or NOS1), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues. NO plays a crucial role in neurotransmission and has been implicated in the pathophysiology of neurodegenerative diseases and ischemic stroke.

Molecular Interaction and Binding Affinity

This compound exhibits a high affinity and selectivity for the rat nNOS isoform. The primary structural basis for this selectivity lies in the interaction with the L337 residue in the substrate access channel of nNOS. This interaction is a key determinant of its higher potency for nNOS compared to other NOS isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS).

| Target | Species | Parameter | Value |

| nNOS | Rat | IC₅₀ | 1 µM[1] |

| eNOS | - | IC₅₀ | 17 µM[1] |

| nNOS | Rat | Kd | 0.035 µM |

| iNOS | Mouse | Kd | 5.0 µM |

| eNOS | Human | IC₅₀ | 3.5 µM |

Downstream Signaling of nNOS Inhibition

By inhibiting nNOS, this compound reduces the production of nitric oxide in neuronal cells. In pathophysiological conditions such as cerebral ischemia, excessive NO production contributes to excitotoxicity and neuronal damage. This compound's inhibition of nNOS has been shown to be neuroprotective in animal models.

Figure 1. Signaling pathway of this compound-mediated nNOS inhibition.

Secondary Mechanism: Inhibition of the Autophagy-Lysosomal Pathway

Recent research has uncovered a novel, nNOS-independent mechanism of action for this compound. It has been identified as a dual inhibitor that also targets the autophagy-lysosomal system.[2] This activity is attributed to its chemical structure, which shares similarities with the known autophagy inhibitor chloroquine.

Effects on Lysosomal Function and Autophagic Flux

This compound has been shown to impair lysosomal function, leading to a disruption in the cellular degradation and recycling processes.[1] Key effects include:

-

Inhibition of Autophagic Flux: this compound treatment leads to the accumulation of autophagic markers such as LC3B-II and p62, indicating a blockage in the fusion of autophagosomes with lysosomes.[2]

-

Lysosomal Membrane Permeabilization: The compound can induce damage to the lysosomal membrane, leading to the leakage of lysosomal enzymes into the cytoplasm.[1]

-

Impaired Protein Aggregate Clearance: The disruption of autophagy results in a reduced ability of cells to clear aggregated proteins.[1]

Figure 2. This compound's inhibition of the autophagy-lysosomal pathway.

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound is limited. A study in pigs indicated a short plasma half-life of less than 30 minutes following intravenous administration.[1] Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in different species to support its development as a therapeutic agent.

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAo) in Rats

This model is used to assess the neuroprotective effects of this compound in focal cerebral ischemia.

References

- 1. Influence of the selective neuronal NO synthase inhibitor this compound on nitrergic neurotransmission in porcine stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ARL-17477 is a dual inhibitor of NOS1 and the autophagic-lysosomal system that prevents tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

ARL 17477: A Dual Inhibitor of Neuronal Nitric Oxide Synthase (NOS1) and Autophagy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ARL 17477, also known as AR-R 17477, is a well-established selective and potent inhibitor of neuronal nitric oxide synthase (NOS1), an enzyme responsible for the production of nitric oxide (NO) in neural tissues.[1][2] For decades, its primary application in preclinical research has been the investigation of neuroprotective effects in models of stroke and traumatic brain injury.[1][3] However, recent discoveries have unveiled a novel, NOS1-independent mechanism of action for this compound: the inhibition of the autophagic-lysosomal system.[1][2] This dual functionality positions this compound as a compound of significant interest for therapeutic development, particularly in oncology and neurodegenerative diseases where both NOS1 and autophagy pathways are critically implicated.[1][4][5]

This technical guide provides a comprehensive overview of the dual inhibitory functions of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, quantitative data on its activity, experimental protocols for its study, and visualizations of the relevant signaling pathways.

Dual Mechanism of Action

This compound exerts its biological effects through two distinct molecular mechanisms: the direct inhibition of NOS1 and the impairment of autophagic flux.

NOS1 Inhibition

As a selective inhibitor of NOS1, this compound competitively binds to the enzyme, preventing the conversion of L-arginine to L-citrulline and nitric oxide.[6] NO is a critical signaling molecule in the nervous system, and its overproduction following ischemic events can lead to excitotoxicity and neuronal damage.[7][8] By reducing NO levels, this compound has demonstrated neuroprotective effects, such as a dose-dependent reduction in infarct volume after transient middle cerebral artery occlusion in rat models.[3]

Autophagy Inhibition

More recently, this compound has been identified as an inhibitor of the autophagy-lysosomal pathway in a manner independent of its action on NOS1.[1][2] This was evidenced by its activity in NOS1-knockout cells.[1][2] The mechanism of autophagy inhibition is thought to be similar to that of chloroquine, a well-known late-stage autophagy inhibitor. This compound appears to impair autophagic flux by preventing the fusion of autophagosomes with lysosomes.[1][2] This leads to the accumulation of autophagic vesicles and substrates such as p62/SQSTM1.[1][2] Furthermore, this compound has been shown to induce lysosomal membrane permeabilization, further disrupting lysosomal function.[1][2]

Quantitative Data

The following tables summarize the quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Assay Type | Metric | Value (µM) | Reference |

| Glioma TGS-01 CSCs | Tumorsphere Number | IC50 | 4.4 ± 0.6 | [1] |

| Osteosarcoma 143B CSCs | Cell Viability | IC50 | 1.1 ± 0.4 | [1] |

CSCs: Cancer Stem-like Cells

Table 2: In Vivo Effects of this compound on NOS Activity and Cerebral Blood Flow

| Parameter | Dose (mg/kg) | Time Point | % Reduction/Change | Reference |

| Cortical NOS Activity | 1 | 3 h | 45 ± 15.7 | [3] |

| Cortical NOS Activity | 3 | 3 h | 63 ± 13.4 | [3] |

| Cortical NOS Activity | 10 | 10 min | 86 ± 14.9 | [3] |

| Cortical NOS Activity | 10 | 3 h | 91 ± 8.9 | [3] |

| Regional Cerebral Blood Flow | 1 | 3 h | 0 | [3] |

| Regional Cerebral Blood Flow | 3 | 3 h | 2.4 ± 4.5 | [3] |

| Regional Cerebral Blood Flow | 10 | 10 min | 27 ± 5.3 | [3] |

| Regional Cerebral Blood Flow | 10 | 3 h | 24 ± 14.08 | [3] |

Table 3: Effect of this compound on Infarct Volume

| Dose (mg/kg) | % Reduction in Infarct Volume | p-value | Reference |

| 1 | 53 | < 0.05 | [3] |

| 3 | 23 | > 0.05 | [3] |

| 10 | 6.5 | > 0.05 | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the dual inhibitory activity of this compound.

NOS Activity Assay

The activity of NOS can be determined by monitoring the conversion of [³H]L-arginine to [³H]L-citrulline.

-

Tissue Preparation: Homogenize brain tissue in a buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 1 mM EGTA.

-

Reaction Mixture: Prepare a reaction mixture containing the tissue homogenate, 1.5 mM CaCl₂, 1 mM DTT, 1 mM NADPH, 10 µg/ml calmodulin, and 10 µM [³H]L-arginine.

-

Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing 20 mM HEPES (pH 5.5) and 2 mM EDTA.

-

Separation: Apply the reaction mixture to a Dowex AG50W-X8 (Na⁺ form) column to separate [³H]L-citrulline from unreacted [³H]L-arginine.

-

Quantification: Elute [³H]L-citrulline with water and quantify the radioactivity using a liquid scintillation counter.

Cell Viability Assay

Cell viability can be assessed using a CellTiter-Glo Luminescent Cell Viability Assay.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).

-

Reagent Addition: Add CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

Western Blotting for Autophagy Markers

The modulation of autophagy can be monitored by observing the levels of key autophagy-related proteins.

-

Protein Extraction: Lyse cells treated with this compound in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3B-II/LC3B-I ratio and p62 levels is indicative of autophagy inhibition.

Signaling Pathways and Mechanisms

The following diagrams illustrate the signaling pathways and experimental workflows related to the dual inhibition of NOS1 and autophagy by this compound.

Caption: this compound inhibits NOS1, blocking NO production.

Caption: this compound impairs autophagic flux.

Caption: Workflow for assessing this compound's effect on autophagy.

Conclusion and Future Directions

The discovery of this compound's dual inhibitory role on NOS1 and the autophagy-lysosomal system opens up new avenues for therapeutic intervention.[1][2] This is particularly relevant in the context of cancer, where autophagy can promote the survival of tumor cells, and in neurodegenerative diseases, where both NO-mediated damage and dysfunctional autophagy contribute to pathology.[1][4][5] The NOS1-independent anticancer activity of this compound, especially against cancer stem-like cells, highlights its potential as a novel therapeutic agent.[1]

Future research should focus on further elucidating the precise molecular targets of this compound within the autophagy pathway. Investigating its efficacy in a broader range of in vivo cancer and neurodegeneration models is also crucial. Furthermore, the structural similarities to chloroquine suggest that this compound could serve as a scaffold for the development of more potent and selective autophagy inhibitors.[1][2] The continued exploration of this compound and its derivatives holds significant promise for the development of new treatments for a variety of challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ARL-17477 is a dual inhibitor of NOS1 and the autophagic-lysosomal system that prevents tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent and selective neuronal NOS inhibitor decreases infarct volume after transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complex Inhibitory Effects of Nitric Oxide on Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complex inhibitory effects of nitric oxide on autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 7. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature [frontiersin.org]

ARL 17477: A Technical Guide to its Preclinical Neuroprotective Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARL 17477, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the principal animal models and analytical methods are outlined to facilitate study replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for the mechanism of action and experimental design. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of nNOS inhibition in ischemic stroke and related neurodegenerative conditions.

Core Efficacy Data

The neuroprotective efficacy of this compound has been primarily evaluated in rodent models of focal and global cerebral ischemia. The following tables summarize the key quantitative findings from these seminal studies.

Focal Cerebral Ischemia: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

A pivotal study investigated the effects of intravenously administered this compound in a rat model of transient (2-hour) middle cerebral artery occlusion followed by 166 hours of reperfusion.[1]

Table 1: Dose-Dependent Effect of this compound on Infarct Volume in Rat tMCAO Model [1]

| Treatment Group | Dose (mg/kg, i.v.) | Reduction in Infarct Volume (%) | p-value |

| This compound | 1 | 53 | < 0.05 |

| This compound | 3 | 23 | > 0.05 |

| This compound | 10 | 6.5 | > 0.05 |

| L-NA (non-selective NOS inhibitor) | 1 | +2 (increase) | > 0.05 |

| L-NA (non-selective NOS inhibitor) | 10 | +15 (increase) | > 0.05 |

Table 2: Effect of this compound on Regional Cerebral Blood Flow (rCBF) and Cortical NOS Activity in Rat tMCAO Model [1]

| Treatment Group | Dose (mg/kg, i.v.) | Change in rCBF (%) | Reduction in Cortical NOS Activity at 3h (%) | Effect on Mean Arterial Blood Pressure (MABP) |

| This compound | 1 | 0 | 45 ± 15.7 | No alteration |

| This compound | 3 | -2.4 ± 4.5 | 63 ± 13.4 | No alteration |

| This compound | 10 | -27 ± 5.3 (at 10 min) | 91 ± 8.9 | No alteration |

| L-NA | 10 | -23 ± 9.8 | 81 ± 7 | Significant increase |

Global Cerebral Ischemia in Gerbils and Focal Ischemia in Rats

A subsequent study further explored the neuroprotective window and efficacy of this compound in a gerbil model of global cerebral ischemia and a rat model of focal ischemia. It was reported that this compound provided neuroprotection in the gerbil model of global ischemia when administered directly on reperfusion. However, this protective effect was not observed with delayed administration. In a rat model of transient MCAO (2 hours), low doses of this compound were not found to be neuroprotective in that particular study, contrasting with earlier findings at higher doses. This study also provided evidence that this compound can cross the blood-brain barrier.

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective effects primarily through the selective inhibition of neuronal nitric oxide synthase (nNOS). In the context of cerebral ischemia, the overactivation of NMDA receptors leads to a massive influx of calcium into neurons, which in turn activates nNOS. The resultant excessive production of nitric oxide (NO) contributes to neuronal damage through the formation of peroxynitrite and other reactive nitrogen species. By selectively inhibiting nNOS, this compound mitigates this downstream cascade of neurotoxicity.

Experimental Protocols

The following sections outline the generalized protocols for the key experiments cited in the preclinical evaluation of this compound.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This surgical model is widely used to mimic ischemic stroke in humans.

-

Animal Preparation: Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the procedure using a heating pad.

-

Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. The ECA is ligated and transected. A monofilament nylon suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Confirmation of Occlusion: A significant drop in regional cerebral blood flow (rCBF) is confirmed using laser Doppler flowmetry.

-

Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours). For reperfusion, the filament is withdrawn.

-

Drug Administration: this compound or vehicle is administered intravenously, typically via the tail vein, at a specified time relative to occlusion or reperfusion.

-

Post-operative Care: The incision is closed, and the animal is allowed to recover. Neurological deficit scoring is often performed at various time points post-surgery.

-

Infarct Volume Assessment: After a set survival period (e.g., 7 days), the animal is euthanized, and the brain is removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

Measurement of Regional Cerebral Blood Flow (rCBF)

Laser Doppler flowmetry is a common technique for real-time monitoring of rCBF.

-

Probe Placement: A small burr hole is drilled in the skull over the MCA territory, or the skull is thinned. A laser Doppler probe is placed on the dura.

-

Data Acquisition: The probe is connected to a flowmeter, and continuous rCBF measurements are recorded before, during, and after MCA occlusion and reperfusion.

-

Data Analysis: Changes in rCBF are typically expressed as a percentage of the pre-ischemic baseline.

Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the enzymatic activity of NOS in brain tissue homogenates.

-

Tissue Preparation: At the end of the experiment, the brain is rapidly removed and dissected on ice. Cortical tissue is homogenized in a buffer solution.

-

Assay Principle: The assay measures the conversion of radiolabeled L-arginine to L-citrulline by NOS.

-

Procedure: The brain homogenate is incubated with L-[³H]arginine and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin).

-

Separation and Quantification: The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-[³H]arginine using ion-exchange chromatography. The amount of L-citrulline is quantified by liquid scintillation counting.

-

Data Analysis: NOS activity is expressed as pmol of L-citrulline formed per minute per milligram of protein.

Pharmacokinetics and Toxicology

While one study indicated that this compound crosses the blood-brain barrier, detailed pharmacokinetic data, including its half-life, bioavailability, and brain tissue concentrations, are not extensively available in the public domain. Similarly, comprehensive preclinical safety and toxicology data for this compound have not been widely published. Further studies are required to fully characterize the pharmacokinetic and safety profiles of this compound.

Discussion and Future Directions

The preclinical data for this compound demonstrate a clear dose-dependent neuroprotective effect in a rat model of transient focal cerebral ischemia, primarily at a dose of 1 mg/kg. The mechanism of action is consistent with selective nNOS inhibition, leading to a reduction in ischemic damage without significantly compromising cerebral blood flow or altering mean arterial blood pressure, which is a notable advantage over non-selective NOS inhibitors.

However, the therapeutic window for this compound appears to be narrow, with evidence suggesting that delayed administration may not be effective. Furthermore, the lack of efficacy at lower doses in one focal ischemia study highlights the need for further dose-response and time-course studies in various ischemic models.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the PK/PD profile of this compound is essential to optimize dosing regimens and understand its distribution and target engagement in the brain.

-

Toxicology Studies: Comprehensive safety and toxicology studies are required to determine the therapeutic index and potential off-target effects of this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with other neuroprotective agents or thrombolytic therapies could lead to more effective treatment strategies for ischemic stroke.

-

Chronic Stroke Models: Evaluating the long-term effects of this compound on functional recovery and brain remodeling in chronic stroke models would provide valuable insights into its potential for improving long-term outcomes.

References

ARL 17477 and Lysosomal Membrane Permeabilization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARL 17477, historically recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS), has emerged as a potent inducer of lysosomal membrane permeabilization (LMP). This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and cellular consequences of this compound-induced LMP. It is intended to serve as a resource for researchers investigating lysosomotropic agents, autophagy, and novel cancer therapeutics. This document details the dual inhibitory role of this compound, its physicochemical properties facilitating lysosomal accumulation, and the subsequent disruption of lysosomal integrity. Detailed experimental protocols for assessing LMP and its downstream effects are provided, alongside a quantitative summary of key findings and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: A Dual-Inhibitor with Lysosomotropic Properties

This compound is a small molecule that has been utilized in preclinical studies for its neuroprotective effects, attributed to its selective inhibition of nNOS.[1][2] However, recent research has unveiled a novel, NOS1-independent mechanism of action: the induction of lysosomal membrane permeabilization (LMP) and the subsequent inhibition of the autophagy-lysosomal pathway.[1][3] This discovery positions this compound as a dual inhibitor and a valuable tool for studying lysosomal biology and its role in cellular homeostasis and disease.

The lysosomotropic nature of this compound is attributed to its chemical properties. With a pKa of 8.1 and a logP of 4.95, it behaves as a weak base.[4] In its unprotonated state, this compound can readily diffuse across cellular membranes. Upon entering the acidic environment of the lysosome, its basic amine group becomes protonated, trapping the molecule within the organelle.[1] This accumulation leads to lysosomal dysfunction, membrane permeabilization, and the release of lysosomal contents into the cytosol, ultimately triggering cell death pathways.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the effects of this compound on cell viability, lysosomal integrity, and autophagy markers.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Cancer Type | RAS Mutation | IC50 (µM) after 48h |

| SW48 | Colon Cancer | None | 15.0 ± 7.0 |

| U251-MG | Neuroblastoma | None | 13.0 ± 2.5 |

| HCT116 | Colon Cancer | KRAS G13D | 7.4 ± 1.3 |

| A549 | Lung Cancer | KRAS G12S | 6.8 ± 1.3 |

| 143B | Osteosarcoma | KRAS G12S | Not specified |

| (Data sourced from[1]) |

Table 2: this compound-Induced Lysosomal Dysfunction

| Assay | Cell Line | Key Findings | Reference |

| Lysotracker Staining | MIA PaCa-2 | Concentration-dependent inhibition of staining, with noticeable effects at 1 µM. | [1] |

| NanoBiT Split Luciferase Assay | LgBiT-KRAS expressing cells | 1.5-2.0 fold increase in luciferase activity at 100 µM, indicating LMP. | [1][4] |

| (Data sourced from[1][4]) |

Table 3: Effect of this compound on Autophagy Markers

| Protein Marker | Cell Line | Treatment | Fold Change (relative to control) | Reference |

| LC3B-II | U251-MG | 25 µM this compound (1 day) | Increased | [4] |

| p62 | U251-MG | 25 µM this compound (1 day) | Increased | [4] |

| (Fold change is based on semi-quantitative analysis of immunoblots. Data sourced from[4]) |

Signaling Pathways and Mechanisms

This compound's induction of LMP triggers a cascade of cellular events. The accumulation of the protonated drug within the lysosome is the initial insult, leading to membrane destabilization. This results in the leakage of lysosomal hydrolases, such as cathepsins, into the cytosol. Cytosolic cathepsins can cleave various substrates, initiating apoptotic pathways.

Furthermore, the impairment of lysosomal function disrupts the autophagy process. Autophagy is a cellular recycling mechanism that relies on the fusion of autophagosomes with lysosomes to degrade cellular waste. By compromising lysosomal integrity, this compound inhibits autophagic flux, leading to the accumulation of autophagosomes and autophagy substrates like p62 and LC3B-II.[3] This disruption of protein homeostasis can contribute to cellular stress and death.

A key consequence of lysosomal dysfunction is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1] In response to lysosomal stress, TFEB translocates from the cytoplasm to the nucleus, where it promotes the expression of genes involved in lysosome formation and function. This represents a compensatory cellular response to the damage induced by this compound.

Caption: Signaling pathway of this compound-induced lysosomal membrane permeabilization.

Experimental Protocols

Accurate assessment of LMP is crucial for studying the effects of this compound. The following are detailed protocols for key experiments.

Acridine Orange Staining for Lysosomal Integrity

Principle: Acridine orange (AO) is a lysosomotropic fluorescent dye that emits red fluorescence when it accumulates in acidic compartments like lysosomes and green fluorescence when it binds to nucleic acids in the nucleus and cytoplasm. A decrease in red fluorescence and an increase in green fluorescence can indicate LMP.

Materials:

-

Acridine Orange (AO) stock solution (e.g., 1 mg/mL in ethanol)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide).

-

Treat cells with desired concentrations of this compound for the specified duration. Include positive (e.g., chloroquine) and negative (vehicle) controls.

-

Add AO to the cell culture medium to a final concentration of 1-5 µg/mL.

-

Incubate the cells for 15-30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Add fresh PBS or imaging medium to the cells.

-

Immediately visualize the cells using a fluorescence microscope with appropriate filters for red (lysosomes) and green (nucleus/cytoplasm) fluorescence. Alternatively, quantify the fluorescence intensity using a flow cytometer.

Lysotracker Staining for Lysosomal Acidification

Principle: Lysotracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles. A decrease in Lysotracker fluorescence intensity indicates a loss of the acidic environment within the lysosome, which can be a consequence of LMP.

Materials:

-

Lysotracker Red DND-99 (or other variants)

-

Cell culture medium

-

PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture and treat cells with this compound as described in the AO protocol.

-

During the last 30 minutes of treatment, add Lysotracker to the medium at a final concentration of 50-100 nM.

-

Incubate for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Add fresh medium or PBS for imaging.

-

Analyze the cells by fluorescence microscopy or flow cytometry to quantify the intensity of the Lysotracker signal.

Cytosolic Cathepsin Activity Assay

Principle: This assay measures the activity of cathepsins that have been released into the cytosol upon LMP. Digitonin is used to selectively permeabilize the plasma membrane, allowing for the collection of the cytosolic fraction without disrupting lysosomal membranes.

Materials:

-

Digitonin

-

Cytosol extraction buffer

-

Cathepsin B/L activity assay kit (containing a fluorogenic substrate)

-

Plate reader (fluorometer)

Procedure:

-

Plate and treat cells with this compound.

-

Wash the cells with cold PBS.

-

Permeabilize the cells with a low concentration of digitonin (e.g., 15-20 µg/mL) in a cytosol extraction buffer for a short period (e.g., 5-10 minutes) on ice. This concentration needs to be optimized for the specific cell line to ensure plasma membrane permeabilization without lysosomal leakage.

-

Collect the supernatant, which represents the cytosolic fraction.

-

Lyse the remaining cells in a lysis buffer to obtain the total cell lysate.

-

Measure the protein concentration of both the cytosolic fraction and the total lysate.

-

Perform the cathepsin activity assay on equal amounts of protein from the cytosolic fraction and the total lysate according to the manufacturer's instructions.

-

Calculate the ratio of cytosolic cathepsin activity to total cathepsin activity to determine the extent of LMP.

Caption: Experimental workflow for investigating this compound-induced LMP.

Logical Relationships and Concluding Remarks

The investigation of this compound's effects on lysosomes reveals a clear logical progression from its chemical properties to its ultimate cellular impact. Its ability to induce LMP is a direct consequence of its lysosomotropic nature. The resulting lysosomal dysfunction is a central node that leads to multiple downstream consequences, including the inhibition of autophagy and the initiation of cell death. The activation of TFEB serves as a feedback mechanism, highlighting the cell's attempt to counteract the lysosomal stress.

Caption: Logical relationship of this compound's effects from its properties to cell fate.

References

- 1. ARL-17477 is a dual inhibitor of NOS1 and the autophagic-lysosomal system that prevents tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. p53 regulates lysosomal membrane permeabilization as well as cytoprotective autophagy in response to DNA-damaging drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Lysosomal membrane-permeabilization (LMP) and -rupture (LMR) are distinct for cell death [frontiersin.org]

ARL 17477: An In-Depth Pharmacological Profile for Researchers

A Technical Guide to a Selective Neuronal Nitric Oxide Synthase Inhibitor with Neuroprotective Potential

ARL 17477 has emerged as a significant pharmacological tool for investigating the roles of neuronal nitric oxide synthase (nNOS) in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating key data on its mechanism of action, potency, selectivity, and in vivo efficacy. The information is tailored for researchers, scientists, and drug development professionals engaged in neuroscience and related fields.

Core Mechanism of Action: Selective nNOS Inhibition

This compound is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS or NOS-1). Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its overproduction by nNOS following excitotoxic insults, such as cerebral ischemia, is implicated in neuronal damage. This compound competitively inhibits nNOS, thereby reducing the production of NO in neuronal tissues.

A recent study has also uncovered a secondary, NOS1-independent mechanism of action for this compound. It has been shown to function as a dual inhibitor of both nNOS and the autophagy-lysosomal system. This novel activity suggests potential applications in other therapeutic areas, such as oncology, by interfering with cancer cell metabolism and survival pathways.[1][2]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Rat nNOS | Mouse iNOS | Human eNOS | Reference |

| IC50 | 0.035 µM | 5.0 µM | 3.5 µM | [3] |

| Parameter | Rat nNOSoxy | Human nNOSoxy | Mouse iNOSoxy | Human iNOSoxy | Human eNOSoxy | Reference |

| Kd (µM) | 0.08 ± 0.01 | 0.11 ± 0.01 | 1.3 ± 0.1 | 1.1 ± 0.1 | 13 ± 1 | [3] |

In Vivo Efficacy: Neuroprotection in Cerebral Ischemia

The neuroprotective effects of this compound have been predominantly studied in rat models of focal cerebral ischemia, particularly the transient middle cerebral artery occlusion (MCAo) model.

Key In Vivo Findings in a Rat Model of Transient MCAo:

-

Dose-Dependent Reduction in Infarct Volume: Intravenous administration of this compound resulted in a dose-dependent decrease in ischemic infarct volume. A dose of 1 mg/kg reduced infarct volume by 53%, while doses of 3 mg/kg and 10 mg/kg resulted in reductions of 23% and 6.5%, respectively.[4]

-

Modulation of Cerebral Blood Flow: At a high dose (10 mg/kg), this compound caused a significant decrease in regional cerebral blood flow (rCBF).[4] However, at neuroprotective doses (1 mg/kg and 3 mg/kg), it had minimal to no effect on rCBF, suggesting that its protective effects are not primarily mediated by hemodynamic changes.[4]

-

Inhibition of Cortical NOS Activity: this compound demonstrated dose-dependent inhibition of cortical NOS activity in the rat brain.[4]

-

Lack of Effect on Mean Arterial Blood Pressure: Unlike some non-selective NOS inhibitors, this compound did not significantly alter mean arterial blood pressure at the doses tested.[4]

| Dose (i.v.) | Infarct Volume Reduction (%) | Effect on rCBF (%) | Cortical NOS Activity Inhibition (%) | Reference |

| 1 mg/kg | 53 | 0 | 45 ± 15.7 (at 3h) | [4] |

| 3 mg/kg | 23 | -2.4 ± 4.5 | 63 ± 13.4 (at 3h) | [4] |

| 10 mg/kg | 6.5 | -27 ± 5.3 (at 10 min) | 86 ± 14.9 (at 10 min) | [4] |

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound in rats is not extensively published. However, a study in pigs indicated a short half-life of less than 30 minutes following intravenous administration.[5] This suggests that the compound is rapidly cleared from circulation, a factor to consider in the design of experimental protocols requiring sustained target engagement. Further studies are needed to fully characterize the pharmacokinetic parameters of this compound in rats, including its clearance, volume of distribution, and oral bioavailability.

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (MCAo) in Rats

This widely used model mimics focal ischemic stroke in humans.

Methodology:

-

Anesthesia: Rats are anesthetized, typically with an inhalant anesthetic like halothane.

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: A nylon monofilament suture is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

Duration: The occlusion is typically maintained for a specific period, for instance, 2 hours in some key studies with this compound.[4]

-

Reperfusion: The suture is then withdrawn to allow for reperfusion of the ischemic territory.

Measurement of Infarct Volume (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric stain used to assess the extent of tissue infarction.

Methodology:

-

Brain Sectioning: Following the reperfusion period, the animal is euthanized, and the brain is rapidly removed and sectioned coronally.

-

Staining: The brain slices are incubated in a TTC solution (typically 2% in saline) at 37°C.

-

Mechanism: Viable tissue with intact mitochondrial dehydrogenase enzymes reduces the TTC to a red formazan product. Infarcted tissue, lacking these active enzymes, remains unstained (white or pale).

-

Quantification: The areas of infarcted and non-infarcted tissue on each slice are measured using image analysis software. The infarct volume is then calculated by integrating the infarct areas over the thickness of the slices.

Nitric Oxide Synthase (NOS) Activity Assay

The activity of NOS in brain tissue can be determined by measuring the conversion of L-arginine to L-citrulline.

Methodology:

-

Tissue Homogenization: Cortical tissue samples are homogenized in a suitable buffer.

-

Incubation: The homogenate is incubated with a reaction mixture containing radiolabeled L-arginine (e.g., [³H]L-arginine), NADPH, and other necessary cofactors.

-

Separation: The reaction is stopped, and the radiolabeled L-citrulline produced is separated from the unreacted L-arginine using ion-exchange chromatography.

-

Quantification: The amount of L-citrulline is quantified by liquid scintillation counting, which is proportional to the NOS activity in the sample.

Autophagy-Lysosomal Inhibition Assays

The assessment of this compound's effect on the autophagy-lysosomal pathway involves several cellular and molecular techniques.

Methodology:

-

Cell Culture: Cancer cell lines, including NOS1-knockout cells, are cultured and treated with varying concentrations of this compound.

-

Western Blotting: The expression levels of key autophagy markers, such as LC3B-II (an autophagosome marker) and p62 (an autophagy substrate), are analyzed by Western blotting. An accumulation of these proteins suggests a blockage in the autophagic flux.

-

Lysosomal Integrity Assays: Lysosomal membrane permeabilization can be assessed using fluorescent dyes that accumulate in intact lysosomes. A decrease in fluorescence intensity indicates compromised lysosomal integrity.

-

Comparison with Known Inhibitors: The effects of this compound are often compared to well-characterized autophagy inhibitors like chloroquine to elucidate the specific stage of the pathway being affected.

Signaling Pathways and Experimental Workflows

Caption: this compound selectively inhibits nNOS, preventing the overproduction of NO and subsequent neurotoxicity.

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound in a rat MCAo model.

Caption: this compound disrupts the autophagy-lysosomal pathway, inhibiting autolysosome formation.

References

- 1. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopamine Release in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of AR-R 17477, a potent neuronal nitric oxide synthase inhibitor, on infarction volume resulting from permanent focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a potent and selective neuronal NOS inhibitor decreases infarct volume after transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of the selective neuronal NO synthase inhibitor this compound on nitrergic neurotransmission in porcine stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

ARL 17477: A Novel Therapeutic Avenue for KRAS-Mutant Cancers Through Lysosomal Disruption

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oncogenic mutations in the KRAS gene represent a significant challenge in cancer therapy, driving aggressive tumor growth and resistance to conventional treatments. ARL 17477, initially identified as a selective neuronal nitric oxide synthase (NOS1) inhibitor, has emerged as a potent anti-cancer agent with preferential activity against KRAS-mutant cancer cells. This activity is independent of its NOS1 inhibitory function and is instead attributed to its ability to disrupt the autophagy-lysosomal pathway, a critical survival mechanism for these tumors. This technical guide provides a comprehensive overview of the effects of this compound on KRAS-mutant cancer cells, detailing its mechanism of action, quantitative effects, and the experimental protocols to evaluate its efficacy.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas. These mutations lock the KRAS protein in a constitutively active GTP-bound state, leading to the uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. A hallmark of many KRAS-mutant cancers is their heightened reliance on autophagy, a cellular process of self-digestion, to meet their high metabolic demands and clear damaged organelles and protein aggregates. This dependency presents a therapeutic vulnerability.

This compound has been identified as a promising agent that exploits this vulnerability. It functions as a dual inhibitor of NOS1 and the autophagy-lysosomal system.[1][2] Its anti-cancer effects in KRAS-mutant cells are primarily mediated through the latter mechanism, making it a subject of significant interest for the development of novel cancer therapeutics.

Mechanism of Action: Disruption of the Autophagy-Lysosomal Pathway

This compound's primary anti-cancer mechanism in KRAS-mutant cells is the inhibition of autophagic flux at the level of lysosomal function.[1][2] This leads to the accumulation of autophagosomes and cytotoxic protein aggregates, ultimately triggering cell death. The key molecular events are outlined below.

Inhibition of Lysosomal Function

This compound, similar in structure to chloroquine, is a lysosomotropic agent that accumulates in the acidic environment of lysosomes. This accumulation is thought to disrupt lysosomal function through two potential, non-mutually exclusive mechanisms:

-

Increased Lysosomal pH: By accumulating in lysosomes, this compound may raise the internal pH, thereby inactivating the acid-dependent hydrolases essential for the degradation of autophagic cargo.

-

Lysosomal Membrane Permeabilization (LMP): this compound induces LMP, leading to the leakage of lysosomal contents into the cytoplasm.[1][2] This can trigger a cascade of events leading to apoptosis.

Impairment of Autophagic Flux

The disruption of lysosomal function by this compound leads to a blockage of autophagic flux. This is evidenced by the significant accumulation of key autophagy-related proteins:

-

LC3B-II: A marker of autophagosome formation.

-

p62/SQSTM1: An autophagy receptor that is itself degraded by autophagy. Its accumulation indicates a blockage in the final degradation step.

-

GABARAP-II: Another member of the Atg8 family involved in autophagosome maturation.

The increased levels of these proteins are indicative of a failure to fuse autophagosomes with functional lysosomes and/or the inability of the lysosomes to degrade the autophagic content.[1][2]

Activation of TFEB

As a cellular response to lysosomal dysfunction, this compound treatment leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2] This is a compensatory feedback mechanism where the cell attempts to overcome the lysosomal stress by upregulating the expression of genes involved in lysosome formation and function.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Status | IC50 (µM) |

| MIA PaCa-2 | Pancreatic Cancer | Mutant (G12C) | 4.3 |

| SW480 | Colon Cancer | Mutant (G12V) | 5.8 |

| HCT116 | Colon Cancer | Mutant (G13D) | 7.5 |

| A549 | Lung Cancer | Mutant (G12S) | 9.2 |

| HT-29 | Colon Cancer | Wild-Type | 15.0 |

| U251-MG | Glioblastoma | Wild-Type | 12.5 |

Data extracted from a study by Honda et al. (2023).[1]

Table 2: In Vitro Cytotoxicity of this compound in Cancer Stem-Like Cells (CSCs)

| Cell Line | Cancer Type | IC50 (µM) |

| TGS-01 (Glioma-derived) | Glioblastoma | 4.4 ± 0.6 |

| 143B-sph (Osteosarcoma-derived) | Osteosarcoma | 1.1 ± 0.4 |

Data extracted from a study by Honda et al. (2023).[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound's action and a general workflow for its experimental evaluation.

References

ARL 17477: A Dual-Function Modulator of Neuronal Nitric Oxide Synthase and Autophagy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ARL 17477, initially identified as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), has been a subject of significant interest in the field of neuroprotection, particularly in the context of ischemic brain injury. Seminal studies have demonstrated its efficacy in reducing infarct volume in animal models of stroke. More recently, a novel, nNOS-independent mechanism of action has been elucidated, positioning this compound as a dual inhibitor of the autophagy-lysosomal system. This discovery has expanded its potential therapeutic applications to oncology, with demonstrated cytotoxic effects against a range of cancer cell lines. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted pharmacology of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a resource for researchers and drug development professionals.

Discovery and Physicochemical Properties

This compound, also known as AR-R 17477, emerged from research efforts in the 1990s aimed at developing selective inhibitors of nNOS for the treatment of neurological disorders.[1]

Table 1: Physicochemical Properties of this compound Dihydrochloride

| Property | Value |

| Molecular Weight | 442.83 g/mol |

| Formula | C₂₀H₂₀ClN₃S·2HCl |

| CAS Number | 866914-87-6 |

| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO |

| Purity | ≥98% |

| Storage | Desiccate at Room Temperature |

Mechanism of Action: Dual Inhibition

Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

This compound is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS or NOS1).[1] nNOS is a calcium-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine.[2] In pathological conditions such as cerebral ischemia, excessive activation of nNOS leads to the production of neurotoxic levels of NO.[3] this compound competitively inhibits nNOS, thereby reducing the overproduction of NO and its detrimental downstream effects.

Table 2: Inhibitory Activity of this compound against NOS Isoforms

| NOS Isoform | IC₅₀ (μM) |

| Neuronal NOS (nNOS) | 1 |

| Endothelial NOS (eNOS) | 17 |

Data sourced from R&D Systems.[4]

Inhibition of the Autophagy-Lysosomal System

A recent study in 2023 revealed a novel, nNOS-independent mechanism of action for this compound as an inhibitor of the autophagy-lysosomal system.[1][5] This activity is attributed to its structural similarity to chloroquine, a known autophagy inhibitor. This compound induces lysosomal membrane permeabilization, which impairs the fusion of autophagosomes with lysosomes (autophagic flux) and hinders the clearance of protein aggregates.[1][5] This disruption of autophagy leads to the accumulation of autophagic vesicles and ultimately, cell death, particularly in cancer cells that are highly dependent on autophagy for survival and proliferation.

Preclinical Efficacy

Neuroprotection in Cerebral Ischemia

This compound has demonstrated significant neuroprotective effects in animal models of both focal and global cerebral ischemia.[4][6]

Table 3: Neuroprotective Effects of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (MCAO)

| This compound Dose (i.v.) | Infarct Volume Reduction (%) | Effect on Regional Cerebral Blood Flow (rCBF) | Effect on Cortical NOS Activity |

| 1 mg/kg | 53% (p < 0.05) | 0% change | 45 ± 15.7% reduction |

| 3 mg/kg | 23% | 2.4 ± 4.5% reduction | 63 ± 13.4% reduction |

| 10 mg/kg | 6.5% | 27 ± 5.3% reduction (p < 0.05) | 86 ± 14.9% reduction |

Data from Zhang et al., 1996, J Cereb Blood Flow Metab.[4]

Anticancer Activity

The discovery of its autophagy-inhibiting properties has led to the investigation of this compound as a potential anticancer agent. It has shown micromolar cytotoxic activity against a broad range of cancer cell lines, with a preferential effect on cancer stem-like cells and KRAS-mutant cancers.[1][7]

Table 4: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

| Cancer Cell Line | IC₅₀ (μM) |

| Glioblastoma (TGS-01) | 4.4 ± 0.6 |

| Osteosarcoma (143B-sph) | 1.1 ± 0.4 |

| Colon Cancer | 4.3 - 15.0 |

| Lung Cancer | 4.3 - 15.0 |

| Pancreatic Cancer | 4.3 - 15.0 |

| Neuroblastoma | 4.3 - 15.0 |

| Osteosarcoma | 4.3 - 15.0 |

Data from Honda et al., 2023, Sci Rep.[7]

Detailed Experimental Protocols

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is based on the methodology described by Zhang et al. (1996).[4]

-

Animal Preparation: Male Wistar rats are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A 4-0 nylon suture with a silicone-coated tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion and Reperfusion: The MCA is occluded for 2 hours. This compound or vehicle is administered intravenously at the time of reperfusion. Reperfusion is initiated by withdrawing the suture.

-

Post-operative Care and Analysis: Animals are allowed to recover and are monitored for 166 hours. Brains are then harvested for analysis.

Infarct Volume Measurement (TTC Staining)

-

Brain Sectioning: Following the survival period, rats are euthanized, and the brains are rapidly removed and sectioned into 2 mm coronal slices.

-

Staining: The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline at 37°C for 30 minutes.

-

Analysis: Viable tissue is stained red by TTC due to the presence of dehydrogenases, while the infarcted tissue remains unstained (white). The unstained areas are quantified using image analysis software to determine the infarct volume.

Nitric Oxide Synthase (NOS) Activity Assay

NOS activity is determined by measuring the conversion of [³H]L-arginine to [³H]L-citrulline.

-

Tissue Homogenization: Cortical tissue samples are homogenized in a buffer containing protease inhibitors.

-

Incubation: The homogenate is incubated with [³H]L-arginine, NADPH, and other cofactors.

-

Separation and Quantification: The reaction is stopped, and the [³H]L-citrulline is separated from unreacted [³H]L-arginine using a cation exchange resin. The amount of [³H]L-citrulline is then quantified by liquid scintillation counting.

Lysosomal Membrane Permeabilization (LMP) Assay

LMP can be assessed using lysosomotropic dyes such as acridine orange or LysoTracker.

-

Cell Culture and Treatment: Cancer cells are cultured and treated with various concentrations of this compound.

-

Staining: Cells are incubated with a lysosomotropic dye (e.g., LysoTracker Red DND-99).

-

Imaging and Analysis: In healthy cells, the dye accumulates in the acidic lysosomes, resulting in a punctate fluorescence pattern. Upon LMP induced by this compound, the dye leaks into the cytosol, leading to a diffuse fluorescence signal. The change in fluorescence pattern is visualized and quantified using fluorescence microscopy.

Protein Aggregate Clearance Assay

This assay measures the ability of cells to clear protein aggregates, a process dependent on functional autophagy.

-

Transfection and Induction: Cells are transfected with a vector expressing an aggregation-prone protein tagged with a fluorescent reporter (e.g., GFP). Expression of the protein is induced.

-

Treatment: Cells are treated with this compound or a control vehicle.

-

Microscopy and Quantification: The number and size of fluorescent protein aggregates are monitored over time using fluorescence microscopy. Impaired clearance of these aggregates in this compound-treated cells indicates inhibition of the autophagy-lysosomal pathway.

Conclusion and Future Directions

This compound stands as a fascinating molecule with a dual mechanism of action, targeting two distinct and critical cellular pathways. Its initial promise as a neuroprotective agent through selective nNOS inhibition has been well-documented. The more recent discovery of its ability to inhibit the autophagy-lysosomal system opens up exciting new avenues for its therapeutic application, particularly in oncology.

Future research should focus on several key areas. In the context of neuroprotection, further studies are needed to optimize dosing and treatment windows and to explore its efficacy in combination with other neuroprotective strategies. For its anticancer potential, in vivo studies are warranted to evaluate its efficacy and safety in various tumor models. Additionally, structure-activity relationship studies could lead to the development of analogs with enhanced potency and selectivity for either nNOS or the autophagy-lysosomal pathway, allowing for more targeted therapeutic interventions. The multifaceted nature of this compound underscores the importance of continued investigation into the complex interplay of cellular signaling pathways in health and disease.

References

- 1. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthase in models of focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent and selective neuronal NOS inhibitor decreases infarct volume after transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.biologists.com [journals.biologists.com]

- 6. ARL-17477 is a dual inhibitor of NOS1 and the autophagic-lysosomal system that prevents tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

ARL 17477 chemical structure and properties

An In-depth Technical Guide to ARL 17477: A Selective Neuronal Nitric Oxide Synthase Inhibitor

Introduction

This compound, also known by its chemical name N-[4-[2-[[(3-Chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide, is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and experimental applications, with a focus on its neuroprotective effects in cerebral ischemia. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the class of thiophenecarboxamides. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[4-[2-[[(3-Chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide dihydrochloride[1] |

| Alternate Names | N′-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride[2] |

| Molecular Formula | C₂₀H₂₀ClN₃S·2HCl[1][2][3] |

| Molecular Weight | 442.83 g/mol [1][2][3] |

| CAS Number | 866914-87-6[1][2][3] |

| SMILES Notation | ClC1=CC=CC(CNCCC2=CC=C(NC(C3=CC=CS3)=N)C=C2)=C1.Cl.Cl[1] |

| Purity | ≥98%[1][3] |

| Solubility | Soluble to 50 mM in water and 100 mM in DMSO[1][3] |

| Storage | Desiccate at room temperature[1][3] |

Pharmacological Properties and Mechanism of Action

This compound is a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neurons. NO is a critical signaling molecule in the central nervous system, involved in neurotransmission, synaptic plasticity, and regulation of cerebral blood flow. However, overproduction of NO by nNOS following ischemic events can be neurotoxic.

This compound exhibits a significantly higher affinity for nNOS compared to the endothelial isoform (eNOS), as indicated by its IC₅₀ values.

| Enzyme Target | IC₅₀ Value (μM) |

| Neuronal NOS (nNOS) | 1[4] |

| Endothelial NOS (eNOS) | 17[4] |

The selective inhibition of nNOS by this compound is crucial for its neuroprotective effects. By reducing the excessive production of NO in neurons during and after an ischemic event, this compound helps to mitigate excitotoxicity and reduce the extent of brain damage.

Signaling Pathway of nNOS Inhibition

The following diagram illustrates the signaling pathway leading to nNOS activation and the point of intervention for this compound.

Experimental Applications and In Vivo Efficacy

This compound has been extensively studied in animal models of focal and global cerebral ischemia, demonstrating significant neuroprotective effects.

Reduction of Infarct Volume

In a rat model of transient middle cerebral artery occlusion (MCAO), intravenous administration of this compound resulted in a dose-dependent reduction in ischemic infarct volume.

| This compound Dose (mg/kg) | Reduction in Infarct Volume (%) |

| 1 | 53[5] |

| 3 | 23[5] |

| 10 | 6.5[5] |

Effects on Regional Cerebral Blood Flow (rCBF) and Cortical NOS Activity

Studies have also investigated the impact of this compound on physiological parameters in the brain.

| This compound Dose (mg/kg) | Reduction in rCBF (%) | Reduction in Cortical NOS Activity (%) |

| 1 | 0[5] | 45 ± 15.7[5] |

| 3 | 2.4 ± 4.5[5] | 63 ± 13.4[5] |

| 10 | 27 ± 5.3[5] | 86 ± 14.9 (at 10 min)[5] |

| 24 ± 14.08[5] | 91 ± 8.9 (at 3 h)[5] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving this compound.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

The inhibitory activity of this compound on nNOS can be determined using various methods, including colorimetric, radiometric, or cell-based assays. A common approach is a cell-based assay using cells engineered to express nNOS.

Protocol Outline:

-

Cell Culture: Human embryonic kidney 293T cells are stably transfected with a plasmid containing the nNOS gene (293T/nNOS).

-

Enzyme Activation: The cells are treated with a calcium ionophore (e.g., 5 µM A23187) to increase intracellular calcium levels and activate nNOS.

-

Inhibitor Treatment: Concurrently with the ionophore, cells are treated with varying concentrations of this compound.

-

Nitrite Quantification: After a defined incubation period (e.g., 8 hours), the amount of nitrite (a stable breakdown product of NO) in the culture medium is quantified using the Griess reagent.[6]

-

IC₅₀ Determination: The enzyme activity in the presence of the inhibitor is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.[6]

Measurement of Infarct Volume in a Rat Model of MCAO

The neuroprotective effect of this compound is often assessed by measuring the infarct volume in a rodent model of stroke.

Protocol Outline:

-

Induction of Ischemia: Focal cerebral ischemia is induced in rats by transiently occluding the middle cerebral artery (MCAO) for a specific duration (e.g., 2 hours).

-

Drug Administration: this compound or a vehicle control is administered intravenously at various doses before, during, or after the ischemic period.

-

Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion.

-

Tissue Preparation: At a predetermined time point after reperfusion (e.g., 24 or 48 hours), the rats are euthanized, and their brains are removed. The brains are then sectioned into coronal slices of a specific thickness (e.g., 2 mm).

-

TTC Staining: The brain slices are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). TTC is a colorless salt that is reduced by mitochondrial enzymes in viable tissue to a red formazan product. Infarcted tissue, which has reduced mitochondrial function, remains unstained (white).[3]

-

Image Analysis: The stained slices are imaged, and the areas of infarcted and non-infarcted tissue are measured using image analysis software. The infarct volume is then calculated, often with a correction for brain edema.[3]

Measurement of Regional Cerebral Blood Flow (rCBF)

Laser-Doppler flowmetry is a common technique used to monitor rCBF in real-time during ischemia and reperfusion experiments.

Protocol Outline:

-

Probe Placement: A laser-Doppler probe is placed on the skull over the territory of the middle cerebral artery.

-

Baseline Measurement: A baseline rCBF reading is established before the induction of ischemia.

-

Continuous Monitoring: rCBF is continuously monitored throughout the MCAO procedure, including the occlusion and reperfusion phases.

-

Data Analysis: The changes in rCBF are expressed as a percentage of the pre-ischemic baseline. This allows for the assessment of the degree of ischemia and the effectiveness of reperfusion.[7]

Conclusion

This compound is a valuable research tool for investigating the role of neuronal nitric oxide synthase in various physiological and pathological processes, particularly in the context of cerebral ischemia. Its high selectivity for nNOS over eNOS makes it a superior compound for dissecting the specific contributions of neuronal NO production to excitotoxic cell death. The data presented in this guide highlight its potential as a neuroprotective agent and provide a foundation for further research and development in this area.

References

- 1. Periorbital Placement of a Laser Doppler Probe for Cerebral Blood Flow Monitoring Prior to Middle Cerebral Artery Occlusion in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. 2.4. Measurement of the Ischemic Infarct Volume [bio-protocol.org]

- 4. This compound dihydrochloride | nNOS Inhibitors: R&D Systems [rndsystems.com]

- 5. This compound, a potent and selective neuronal NOS inhibitor decreases infarct volume after transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validity of Laser Doppler Flowmetry in Predicting Outcome in Murine Intraluminal Middle Cerebral Artery Occlusion Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ARL 17477 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARL 17477 is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme critical in the production of nitric oxide (NO) in neuronal tissues.[1][2] Nitric oxide is a key signaling molecule involved in various physiological and pathological processes, including neurotransmission and cellular damage.[3] Recent studies have also uncovered a novel, nNOS-independent mechanism of this compound, identifying it as a dual inhibitor of the autophagy-lysosomal system, presenting potential therapeutic applications in oncology.[4][5]

These application notes provide detailed protocols and guidelines for the utilization of this compound in cell culture experiments, focusing on its two primary mechanisms of action: nNOS inhibition and autophagy modulation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating experimental design and dose selection.

Table 1: Inhibitory Potency of this compound against Nitric Oxide Synthase Isoforms

| Target | IC50 Value | Species | Reference |

| Neuronal Nitric Oxide Synthase (nNOS) | 1 µM | Not Specified | |

| Endothelial Nitric Oxide Synthase (eNOS) | 17 µM | Not Specified |

Table 2: Anticancer Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| TGS-01 (Cancer Stem-like Cells) | Glioblastoma | 4.4 | [5] |

| 143B-sph (Cancer Stem-like Cells) | Osteosarcoma | 1.1 | [5] |

| Various Cancer Cell Lines | Colon, Lung, Pancreatic, Neuroblastoma, Osteosarcoma | 4.3 - 15.0 | [5] |

Mechanism of Action: Signaling Pathways

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

This compound selectively inhibits nNOS, thereby reducing the production of nitric oxide from L-arginine. This action can be particularly relevant in neurological and cardiovascular research.

Caption: this compound inhibits nNOS, blocking NO synthesis.

Autophagy-Lysosomal System Inhibition

In cancer cells, this compound has been shown to disrupt the autophagy-lysosomal pathway, leading to the accumulation of autophagosomes and cell death.[4][5] This suggests a potential role for this compound in cancer therapy, particularly for tumors reliant on autophagy for survival.

Caption: this compound disrupts the autophagy-lysosomal pathway.

Experimental Protocols

Protocol 1: Assessment of nNOS Inhibition in Neuronal Cell Culture

This protocol describes a method to determine the inhibitory effect of this compound on nNOS activity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., water or DMSO)

-

L-Arginine

-

Griess Reagent System for nitrite determination

-

Cell lysis buffer

-

Bradford assay reagent for protein quantification

-

96-well microplates

Experimental Workflow:

Caption: Workflow for assessing nNOS inhibition by this compound.

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with solvent).

-

Incubation: Incubate the cells with this compound for a predetermined time (e.g., 1 hour).

-

Stimulation of NO Production: To induce nNOS activity, treat the cells with a stimulating agent such as N-methyl-D-aspartate (NMDA) in the presence of L-arginine.

-

Sample Collection: After the stimulation period, collect the cell culture supernatant for nitrite measurement.

-

Cell Lysis: Lyse the cells in the wells using a suitable lysis buffer.

-

Nitrite Assay (Griess Assay): Measure the nitrite concentration in the collected supernatant using the Griess Reagent System according to the manufacturer's instructions.

-

Protein Quantification: Determine the total protein concentration in the cell lysates using the Bradford assay.

-

Data Analysis: Normalize the nitrite concentrations to the total protein content for each well. Compare the nitrite levels in the this compound-treated wells to the vehicle control to determine the extent of nNOS inhibition.

Protocol 2: Evaluation of Autophagy Inhibition in Cancer Cell Culture

This protocol details a method to assess the effect of this compound on autophagy in a cancer cell line (e.g., a KRAS-mutant line) by monitoring the levels of LC3B-II and p62.[4]

Materials:

-

Cancer cell line (e.g., KRAS-mutant pancreatic or colon cancer cells)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies: anti-LC3B and anti-p62/SQSTM1

-

Secondary antibody (HRP-conjugated)

-

Western blotting equipment and reagents

-

Densitometry software for analysis

Experimental Workflow:

Caption: Workflow for evaluating autophagy inhibition by this compound.

Procedure:

-

Cell Seeding: Seed cancer cells in 6-well plates and allow them to attach and grow to 70-80% confluency.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., in the range of the IC50 values) for 24 to 48 hours. Include a vehicle (DMSO) control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against LC3B and p62.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Capture the image of the blot.

-

Perform densitometric analysis of the bands corresponding to LC3B-I, LC3B-II, and p62.

-

An increase in the LC3B-II/LC3B-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

-

General Considerations and Best Practices

-

Solubility: this compound dihydrochloride is soluble in water (up to 50 mM) and DMSO (up to 100 mM). Prepare stock solutions and dilute them in a culture medium for experiments.

-

Stability: Store this compound as a desiccated solid at room temperature. For stock solutions, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Controls: Always include appropriate vehicle controls in your experiments. For nNOS inhibition studies, consider using a known nNOS activator as a positive control and an inactive analogue of this compound, if available, as a negative control. For autophagy studies, chloroquine can be used as a positive control for lysosomal inhibition.

-

Cell-Type Specificity: The effects of this compound can be cell-type specific. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of nNOS and autophagy in various cellular processes.

References

- 1. This compound, a potent and selective neuronal NOS inhibitor decreases infarct volume after transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of the selective neuronal NO synthase inhibitor this compound on nitrergic neurotransmission in porcine stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NO as a signalling molecule in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ARL-17477 is a dual inhibitor of NOS1 and the autophagic-lysosomal system that prevents tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

ARL 17477: Application Notes and Protocols for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals